Cas no 81518-54-9 (Benzenemethanol, 4-(ethylthio)-)

Benzenemethanol, 4-(ethylthio)-, is a sulfur-containing aromatic alcohol with the molecular formula C9H12OS. This compound features a hydroxymethyl group and an ethylthio substituent on the benzene ring, imparting unique reactivity and solubility properties. Its structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The ethylthio group enhances lipophilicity, which can be advantageous in modifying pharmacokinetic properties in drug development. The compound’s stability and functional group compatibility allow for selective transformations, such as oxidation or nucleophilic substitution. Proper handling is required due to potential sensitivity to air or moisture.
Benzenemethanol, 4-(ethylthio)- structure
81518-54-9 structure
Product Name:Benzenemethanol, 4-(ethylthio)-
CAS No:81518-54-9
MF:C9H12OS
MW:168.255981445313
MDL:MFCD06201143
CID:1804162
PubChem ID:533638
Update Time:2025-06-12

Benzenemethanol, 4-(ethylthio)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 4-(ethylthio)-
    • [4-(Ethylsulfanyl)phenyl]methanol
    • 4-(ethylthio)benzyl alcohol
    • 4-(4-Ethylthio)benzyl alcohol
    • 81518-54-9
    • AKOS013127283
    • SCHEMBL708720
    • Ethyl 4-(hydroxymethyl)phenyl sulfide
    • (4-ethylsulfanylphenyl)methanol
    • [4-(Ethylsulfanyl)phenyl]methanol #
    • MDL: MFCD06201143
    • Inchi: 1S/C9H12OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3
    • InChI Key: YDBSCPRFIBRIKZ-UHFFFAOYSA-N
    • SMILES: S(CC)C1C=CC(CO)=CC=1

Computed Properties

  • Exact Mass: 168.06088618g/mol
  • Monoisotopic Mass: 168.06088618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 97.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 45.5Ų

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Benzenemethanol, 4-(ethylthio)- Suppliers

Amadis Chemical Company Limited
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(CAS:81518-54-9)Benzenemethanol, 4-(ethylthio)-
Order Number:A1179422
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:42
Price ($):961.0
Email:sales@amadischem.com

Additional information on Benzenemethanol, 4-(ethylthio)-

Benzenemethanol, 4-(ethylthio)- (CAS No. 81518-54-9): A Comprehensive Overview

Benzenemethanol, 4-(ethylthio)-, identified by the Chemical Abstracts Service Number (CAS No.) 81518-54-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a benzene ring substituted with a hydroxymethyl group and an ethylthio group at the 4-position, has garnered attention due to its unique structural properties and potential applications in various chemical syntheses.

The molecular structure of Benzenemethanol, 4-(ethylthio)- consists of a benzene core, which is a fundamental aromatic ring system in organic chemistry. The presence of a hydroxymethyl group (-CH₂OH) at one position and an ethylthio group (-SCH₂CH₃) at another position imparts distinct reactivity and functional characteristics to the molecule. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

In recent years, there has been growing interest in the development of novel compounds with specific biological activities. Benzenemethanol, 4-(ethylthio)- has been explored as a potential building block in the synthesis of various pharmacologically active agents. Its structural features suggest that it may exhibit interactions with biological targets, making it a candidate for further investigation in drug discovery programs.

One of the key areas where Benzenemethanol, 4-(ethylthio)- shows promise is in the synthesis of heterocyclic compounds. Heterocycles are an essential class of organic molecules that form the backbone of many drugs and natural products. The ability to incorporate this compound into heterocyclic frameworks could lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

The reactivity of Benzenemethanol, 4-(ethylthio)- can be harnessed in various chemical transformations. For instance, the hydroxymethyl group can participate in nucleophilic addition reactions, while the ethylthio group can undergo substitution or coupling reactions. These properties make it a versatile intermediate for constructing complex molecular architectures.

Recent studies have also explored the use of Benzenemethanol, 4-(ethylthio)- in catalytic processes. Catalysis plays a crucial role in modern synthetic chemistry, enabling efficient and selective transformations. The compound's unique structure may serve as a ligand or substrate in catalytic systems, potentially leading to novel catalytic methods for organic synthesis.

The pharmaceutical industry is continually seeking innovative compounds to address unmet medical needs. Benzenemethanol, 4-(ethylthio)-, with its distinctive structural features, represents a promising candidate for further research. Its potential applications in drug discovery and synthetic chemistry highlight its importance as a chemical entity.

In conclusion, Benzenemethanol, 4-(ethylthio)- (CAS No. 81518-54-9) is a compound of significant interest in organic chemistry and pharmaceutical research. Its unique structure and reactivity make it a valuable intermediate for synthesizing complex molecules, particularly those with potential biological activity. As research continues to uncover new applications for this compound, its importance in the chemical and pharmaceutical industries is likely to grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81518-54-9)Benzenemethanol, 4-(ethylthio)-
A1179422
Purity:99%
Quantity:1g
Price ($):961.0
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